Methyl 5-methylthiophene-3-carboxylate
Description
Methyl 5-methylthiophene-3-carboxylate is a thiophene-based ester compound characterized by a methyl group at the 5-position and a carboxylate methyl ester at the 3-position of the thiophene ring. Its molecular formula is C₇H₈O₂S, with a molecular weight of 156.20 g/mol. This compound is a critical intermediate in synthesizing thiencarbazone-methyl (CAS No. 317815-83-1), a herbicide widely used for weed control in crops like corn and cereals . Thiencarbazone-methyl functions as a potent acetolactate synthase (ALS) inhibitor, disrupting plant amino acid biosynthesis . The synthesis of this compound involves reacting 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride with substituted imidazole bases, achieving high purity (98%) and yield (84.4%) .
Properties
IUPAC Name |
methyl 5-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-5-3-6(4-10-5)7(8)9-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVLFSAWVFGCEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405180 | |
| Record name | methyl 5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88770-18-7 | |
| Record name | methyl 5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methylthiophene-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .
Scientific Research Applications
Methyl 5-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is utilized in the production of organic semiconductors, corrosion inhibitors, and other advanced materials
Mechanism of Action
The mechanism of action of methyl 5-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets involved can vary based on the specific biological context .
Comparison with Similar Compounds
Structural and Functional Differences
Key Research Findings
Substituent Effects on Reactivity and Solubility: Alkyl Chain Length: Replacing the C5 methyl group with ethyl (as in Methyl 5-ethylthiophene-3-carboxylate) increases hydrophobicity, reducing aqueous solubility but enhancing lipid membrane permeability, making it favorable for drug delivery . Amino and Aromatic Groups: The introduction of an amino group at C2 and a bulky 4-isopropylphenyl group at C4 (e.g., in Methyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate) significantly enhances binding affinity to biological targets, such as protein kinases, enabling applications in anticancer therapies . Electron-Withdrawing Groups: Chloro and chlorosulfonyl substituents (e.g., in Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate) increase electrophilicity, facilitating nucleophilic substitution reactions for synthesizing sulfonamide derivatives .
Synthetic Methodologies: this compound is synthesized via a two-step process involving sulfonylation and cyclization, achieving 84.4% yield . Analogous compounds like Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)thiophene-3-carboxylate are synthesized using Gewald reactions, which condense ketones with cyanoacetates in the presence of sulfur and amines .
Applications: Herbicides: this compound is pivotal in producing thiencarbazone-methyl, which exhibits residual activity against broadleaf weeds at low application rates (default MRL: 0.01 mg/kg) . Pharmaceuticals: Derivatives with amino and aromatic groups show promise in drug discovery, particularly in kinase inhibition and antimicrobial agents .
Biological Activity
Methyl 5-methylthiophene-3-carboxylate is an organic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound, with the molecular formula , features a thiophene ring substituted at the 3-position with a carboxylate group and at the 5-position with a methyl group. The thiophene moiety is known for its diverse biological activities, making this compound a subject of interest in medicinal chemistry.
The mechanism of action of this compound involves its interaction with various biological macromolecules. It may modulate enzyme activities or receptor functions, leading to therapeutic effects. The precise pathways are still under investigation, but preliminary studies suggest that it may inhibit specific enzymes or disrupt cellular processes in target organisms .
Overview
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial and fungal strains, demonstrating promising results.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.0195 mg/mL | |
| Staphylococcus aureus | 0.0048 mg/mL | |
| Candida albicans | 0.039 mg/mL | |
| Bacillus mycoides | 0.0048 mg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungi, highlighting its potential as an antimicrobial agent.
Anticancer Properties
Recent studies have also explored the anticancer potential of this compound. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms, including oxidative stress and modulation of signaling pathways.
Case Study: Anticancer Activity
In a study focusing on breast cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspases and subsequent apoptosis .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Thiophene-2-carboxylate | Similar structure; different substitution pattern | Moderate antimicrobial activity |
| Thiophene-3-carboxylate | Closely related; distinct reactivity | Limited data on biological activity |
| Thiophene-2,5-dicarboxylate | Contains two carboxylate groups | Enhanced reactivity; potential applications in drug development |
This comparative analysis illustrates how structural variations can significantly influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
